

The Discovery and Development of AXKO-0046: A Technical Overview

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Compound of Interest

Compound Name: AXKO-0046

Cat. No.: B10854833

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Abstract

AXKO-0046 is a first-in-class, highly selective, and potent small-molecule inhibitor of human lactate dehydrogenase B (LDHB).[1][2][3] This indole derivative was identified through a sophisticated high-throughput mass spectrometry screening campaign and has been characterized as an uncompetitive inhibitor.[1][2][4] It acts at a novel allosteric site, demonstrating significant potential as a chemical probe to explore the role of LDHB in cancer metabolism and as a foundational molecule for the development of targeted oncology therapeutics.[4][5] This document provides a comprehensive technical guide to the discovery, mechanism of action, and preclinical development of **AXKO-0046**.

Introduction: The Rationale for Targeting LDHB

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate. It exists as two primary isoforms, LDHA and LDHB, which form tetramers. While LDHA has been a major focus for cancer therapy due to its role in the Warburg effect, LDHB's function in cancer has been increasingly appreciated.[1][2][3] LDHB is essential for basal autophagy and the proliferation of both oxidative and glycolytic

cancer cells.[1][2][3] In certain cancer types, such as triple-negative breast cancer (TNBC), LDHB is implicated in metabolic symbiosis, a process that enhances tumor growth by balancing metabolic states between different cell populations within the tumor.[5] Despite its therapeutic potential, selective inhibitors of LDHB had not been reported prior to the discovery of **AXKO-0046**. [1][2][3]

Discovery of AXKO-0046

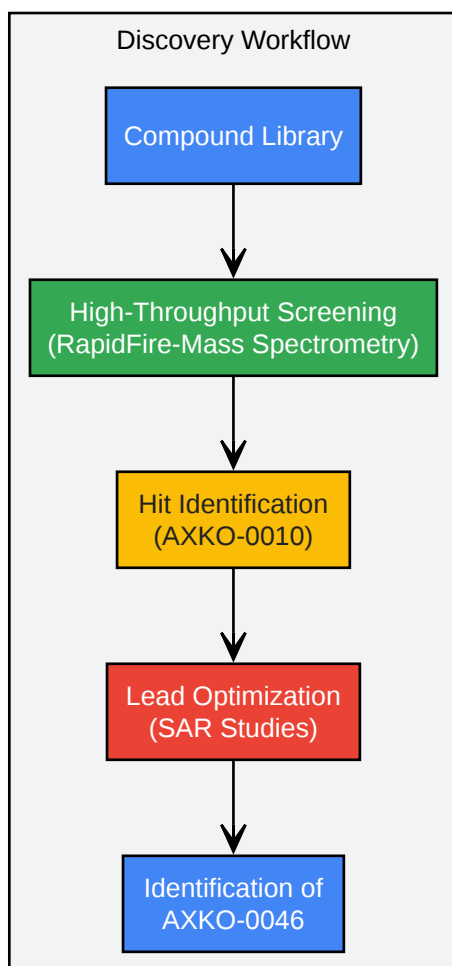
AXKO-0046 was discovered by Axcelead Drug Discovery Partners, Inc. through a comprehensive screening and optimization process. [1][5]

High-Throughput Screening (HTS)

A high-throughput screening campaign was initiated to identify novel inhibitors of LDHB. A key innovation in this process was the development of a robust screening system utilizing RapidFire-Mass Spectrometry (RF-MS). [1][2] This label-free assay directly monitored the conversion of the cofactor NADH to NAD⁺, offering high sensitivity and minimizing false positives often associated with fluorescence-based assays. [5] The screening of a diverse compound library led to the identification of an initial hit, AXKO-0010, which possessed a central indole scaffold and demonstrated both potency and selectivity for LDHB. [1]

Lead Optimization

Following the identification of AXKO-0010, a focused lead optimization campaign was undertaken. Seventy-five indole derivatives with substructural similarity were synthesized and evaluated to explore the structure-activity relationship (SAR). [5] This effort culminated in the identification of **AXKO-0046**, which exhibited significantly enhanced potency. [5]



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Caption: **AXKO-0046** Discovery Workflow.

Mechanism of Action

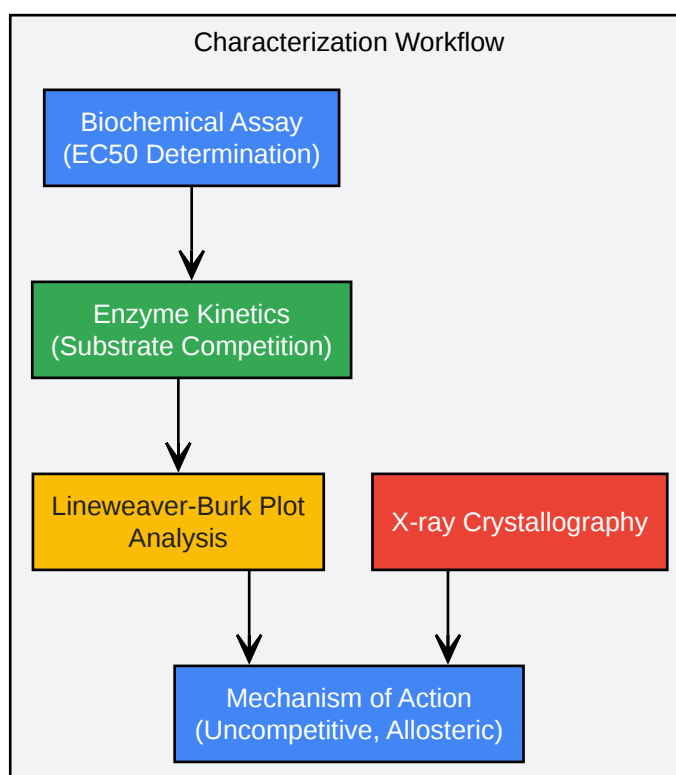
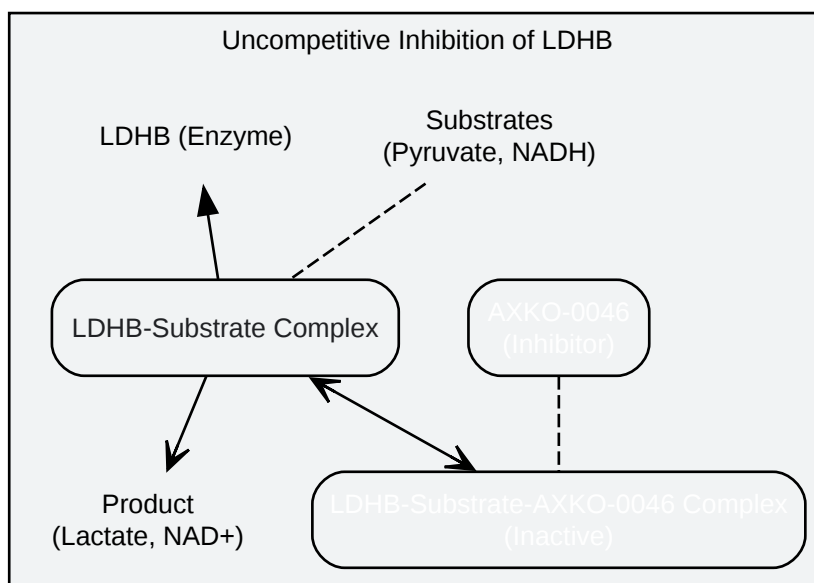
Biochemical Characterization

AXKO-0046 is a highly potent inhibitor of LDHB with a reported EC₅₀ of 42 nM.[1][4][5] Importantly, it displays high selectivity for LDHB over the LDHA isoform.[6]

Mode of Inhibition: Uncompetitive Inhibition

Substrate competition assays were pivotal in elucidating the mechanism of action of **AXKO-0046**.^[4] These experiments revealed that the inhibitory activity of **AXKO-0046** increased with higher concentrations of both NADH and pyruvate.^[4] This is the hallmark of an uncompetitive

inhibitor, which preferentially binds to the enzyme-substrate complex.[1] Lineweaver-Burk plot analysis further confirmed this, showing proportional decreases in both V_{max} and K_m with increasing concentrations of **AXKO-0046**. [1][6]



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